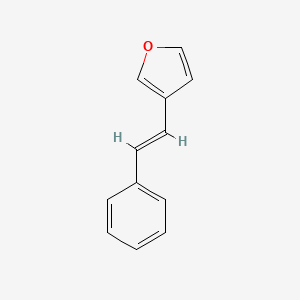
(E)-3-styrylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-styrylfuran is an organic compound characterized by a furan ring substituted with a styryl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-3-styrylfuran can be synthesized through several methods. One common approach involves the Heck reaction, where a furan derivative undergoes a palladium-catalyzed coupling with a styrene derivative under basic conditions. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like triethylamine, in the presence of a phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-styrylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The styryl group can be hydrogenated to form 3-phenethylfuran.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often require Lewis acids, such as aluminum chloride or boron trifluoride, as catalysts.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-phenethylfuran.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-3-styrylfuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (E)-3-styrylfuran in biological systems involves its interaction with cellular targets, leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-styrylfuran: Similar structure but with the styryl group at the 2-position.
(E)-3-styrylthiophene: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-styrylbenzofuran: Similar structure but with a benzofuran ring.
Uniqueness
(E)-3-styrylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H10O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-[(E)-2-phenylethenyl]furan |
InChI |
InChI=1S/C12H10O/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-10H/b7-6+ |
Clave InChI |
FGPODXIBURBNDF-VOTSOKGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=COC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


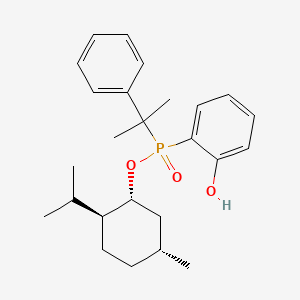
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
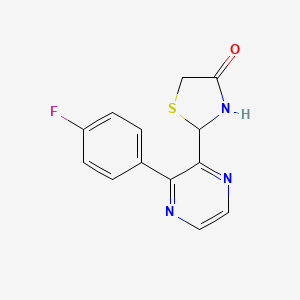
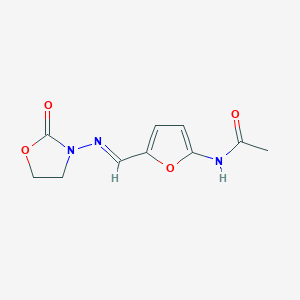
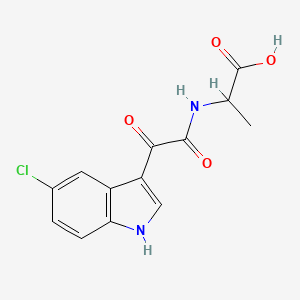

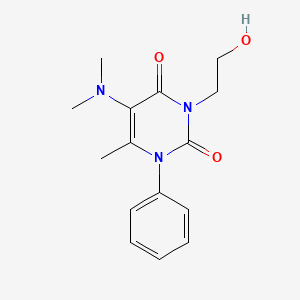
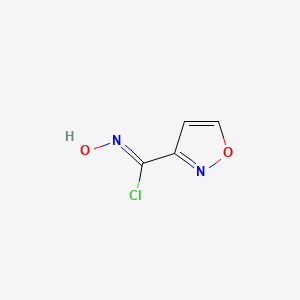
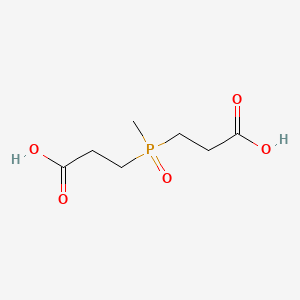
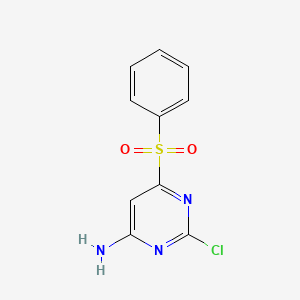
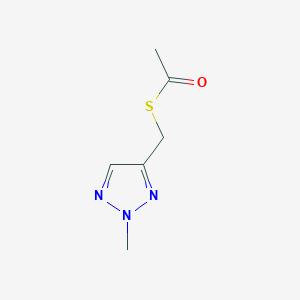
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
